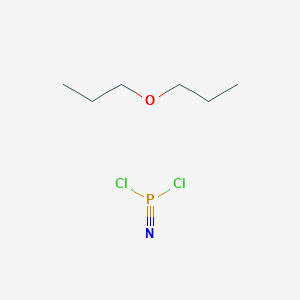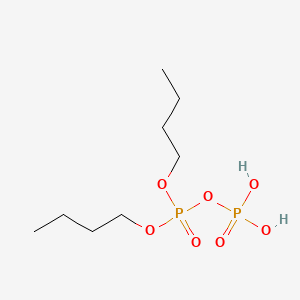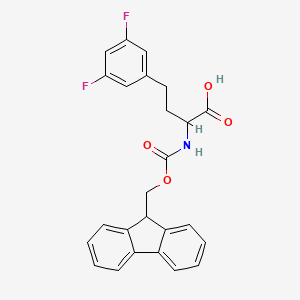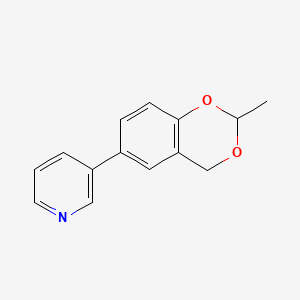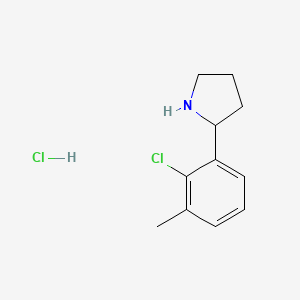
2-(2-Chloro-3-methylphenyl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-3-methylphenyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 2-chloro-3-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-methylphenyl)pyrrolidine hydrochloride typically involves the reaction of 2-chloro-3-methylbenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization or other purification techniques suitable for large-scale production .
化学反应分析
Types of Reactions
2-(2-Chloro-3-methylphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2-Chloro-3-methylphenyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
作用机制
The mechanism of action of 2-(2-Chloro-3-methylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring and chloro-substituted phenyl group allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
2-Chloropyridine: A chloro-substituted pyridine with similar reactivity.
3-Methylphenylpyrrolidine: A methyl-substituted phenylpyrrolidine with comparable properties.
Uniqueness
2-(2-Chloro-3-methylphenyl)pyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups on the phenyl ring, combined with the pyrrolidine scaffold, makes it a versatile compound for various applications .
属性
分子式 |
C11H15Cl2N |
|---|---|
分子量 |
232.15 g/mol |
IUPAC 名称 |
2-(2-chloro-3-methylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H14ClN.ClH/c1-8-4-2-5-9(11(8)12)10-6-3-7-13-10;/h2,4-5,10,13H,3,6-7H2,1H3;1H |
InChI 键 |
KJGSXANONSUREL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C2CCCN2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[2-(2-methoxynaphthalen-1-yl)-1H-imidazole-1,3(2H)-diyl]bis(trifluoroethanone)](/img/structure/B13823665.png)
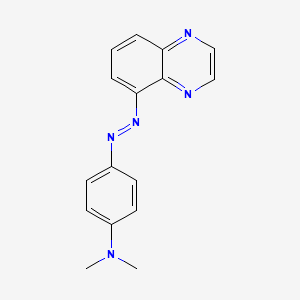
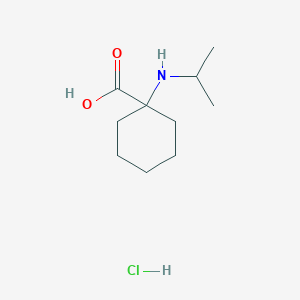

methanone](/img/structure/B13823684.png)
![4-Chloro-5-(3-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B13823711.png)
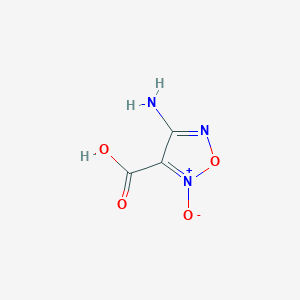
![(4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-7-[[(3R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]diazenyl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13823721.png)
